Ethyl 2-methyl-6-(propan-2-yl)pyrimidine-4-carboxylate
Overview
Description
Ethyl 2-methyl-6-(propan-2-yl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
It’s known that pyrimidine derivatives can potentially inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
It’s known that the compound is a white crystalline powder that is soluble in organic solvents, which may influence its bioavailability.
Result of Action
Pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
It’s known that the compound is a white crystalline powder that is soluble in organic solvents, which may influence its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
Ethyl 2-methyl-6-(propan-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This interaction inhibits the enzyme’s activity, leading to a reduction in collagen production
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the production of hydroxyproline, a major component of collagen, in HSC-T6 cells This inhibition can lead to changes in cellular structure and function, particularly in tissues where collagen is a critical component
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and thus reducing collagen synthesis This binding interaction is crucial for the compound’s inhibitory effect
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that the compound can have sustained inhibitory effects on collagen synthesis, but the duration and extent of these effects vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit collagen synthesis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on collagen synthesis.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that regulate collagen synthesis and degradation. The compound’s inhibitory effect on collagen prolyl-4-hydroxylase disrupts the normal metabolic flux of collagen production This disruption can lead to changes in metabolite levels and overall metabolic balance within the cell
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with collagen prolyl-4-hydroxylase suggests that it may localize to the endoplasmic reticulum, where collagen synthesis occurs. Understanding the subcellular localization of this compound is essential for comprehending its full range of biological effects.
Properties
IUPAC Name |
ethyl 2-methyl-6-propan-2-ylpyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-11(14)10-6-9(7(2)3)12-8(4)13-10/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAAJLDOORISPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.